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Compound of Interest

Compound Name: GC373

Cat. No.: B3098307 Get Quote

An In-depth Technical Guide to the Antiviral Spectrum of GC373

Introduction
GC373 is a dipeptidyl aldehyde that has emerged as a potent, broad-spectrum antiviral agent.

It is the active form of the prodrug GC376, a bisulfite adduct salt.[1][2] Originally developed as

an inhibitor for feline infectious peritonitis (FIP), a fatal disease in cats caused by a feline

coronavirus (FCoV), its mechanism of action has proven effective against a wide range of

viruses.[3][4] This technical guide provides a comprehensive overview of the antiviral spectrum

of GC373, its mechanism of action, quantitative efficacy data, and the experimental protocols

used for its evaluation.

Mechanism of Action
The primary target of GC373 is the 3C-like protease (3CLpro), also known as the main

protease (Mpro), or the related 3C protease (3Cpro).[5][6] These viral proteases are essential

for the replication of a large group of positive-sense RNA viruses, often classified within the

"picornavirus-like supercluster".[5][7] The protease's function is to cleave the large viral

polyprotein, which is translated from the viral RNA upon host cell entry, into individual functional

non-structural proteins necessary for viral replication and transcription.[6][8]

GC373 acts as a covalent inhibitor. Its aldehyde "warhead" forms a reversible covalent bond

with the nucleophilic cysteine residue within the catalytic dyad (or triad) of the protease active

site, creating a hemithioacetal.[3][9][10] This binding event blocks the protease's catalytic

activity, thereby halting the polyprotein processing and ultimately inhibiting viral replication.[11]
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Caption: Mechanism of GC373 inhibition of viral replication.
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Antiviral Spectrum and Efficacy
GC373 exhibits broad-spectrum activity against viruses possessing 3C or 3C-like proteases. Its

efficacy has been demonstrated across three major viral families: Coronaviridae, Caliciviridae,

and Picornaviridae.[5][7]

Coronaviridae
GC373 has shown significant inhibitory effects against a wide range of coronaviruses. It was

notably investigated during the COVID-19 pandemic for its potent activity against SARS-CoV-2.

[3][4][11]
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Virus
Assay
Type

Cell
Line

IC50
(μM)

EC50
(μM)

CC50
(μM)

Selectiv
ity
Index
(SI)

Referen
ce(s)

SARS-

CoV-2

Mpro

Enzyme

Assay

-
0.40 ±

0.05
- - - [3]

SARS-

CoV-2

Plaque

Reductio

n

Vero E6 - 1.5 >200 >133 [3]

SARS-

CoV

Mpro

Enzyme

Assay

-
0.070 ±

0.02
- - - [3]

Feline

Coronavi

rus

(FCoV)

Cell-

based

Assay

CRFK

cells
- Potent - - [12]

MERS-

CoV

Cell-

based

Assay

- - 0.5 - - [3]

TGEV,

MHV,

229E,

BCV

Cell-

based

Assay

Various -

Nanomol

ar to low

Micromol

ar

High High [5]

Caliciviridae and Picornaviridae
GC373 is effective against numerous members of the Caliciviridae and Picornaviridae families,

which are common causes of gastroenteritis and respiratory illnesses. However, its efficacy can

vary between different viruses within these families.[5]
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Virus
Family

Virus
Examples

Assay
Type

IC50 (μM)
Range

EC50
(μM)
Range

Notes
Referenc
e(s)

Calicivirida

e

Norwalk

virus (NV),

Murine

Norovirus

(MNV-1)

Enzyme/C

ell-based
0.61 - 3.48

Nanomolar

to low

Micromolar

Minimally

effective

against

Feline

Calicivirus

(FCV).

[5][12]

Picornaviri

dae

Human

Rhinovirus

(HRV),

Enterovirus

71 (EV71),

Poliovirus

(PV), Foot-

and-Mouth

Disease

Virus

(FMDV)

Enzyme/C

ell-based
0.61 - 3.48

Nanomolar

to low

Micromolar

Not

effective

against

Hepatitis A

Virus

(HAV).

[5][13]

Experimental Protocols
The quantitative data presented above were derived from standardized in vitro assays

designed to measure enzyme inhibition, viral replication inhibition, and cytotoxicity.

Protease Inhibition Assay (IC50 Determination)
This assay directly measures the ability of GC373 to inhibit the catalytic activity of the purified

viral protease.

Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is used. This

substrate contains a fluorophore and a quencher. When intact, the quencher suppresses the

fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the

quencher, resulting in a measurable increase in fluorescence.
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Methodology:

Recombinant viral 3CLpro or 3Cpro is expressed and purified.

The protease (e.g., 80 nM of SARS-CoV-2 Mpro) is pre-incubated with varying

concentrations of GC373 for a set period (e.g., 10 minutes at 37°C).[3]

The FRET substrate (e.g., 100 μM) is added to initiate the reaction.[3]

Fluorescence is monitored over time using a plate reader.

The rate of substrate cleavage is calculated for each inhibitor concentration.

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage

of inhibition against the logarithm of the inhibitor concentration and fitting the data to a

dose-response curve.[3]

Plaque Reduction Assay (EC50 Determination)
This cell-based assay measures the ability of a compound to inhibit the replication and spread

of a virus, resulting in a reduction of visible "plaques" or areas of cell death.

Principle: Lytic viruses, when grown on a confluent monolayer of susceptible cells, create

localized zones of cell destruction known as plaques. The number of plaques is proportional

to the amount of infectious virus. An effective antiviral will reduce the number or size of these

plaques.

Methodology:

A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in

multi-well plates.

Cells are infected with the virus at a low multiplicity of infection (MOI) (e.g., 0.0001

pfu/cell) in the presence of serial dilutions of GC373.[3]

After an adsorption period (e.g., 1 hour), the virus-drug mixture is removed.[3]
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The cell monolayer is overlaid with a semi-solid medium (e.g., containing Avicel or agar)

mixed with the corresponding concentrations of GC373. This overlay restricts viral spread

to adjacent cells, ensuring the formation of discrete plaques.

Plates are incubated for a period sufficient for plaque formation (e.g., 48 hours).[3]

Cells are fixed (e.g., with 10% formaldehyde) and stained (e.g., with 0.5% crystal violet) to

visualize the plaques.[3]

Plaques are counted, and the percentage of inhibition is calculated relative to a no-drug

control.

The half-maximal effective concentration (EC50) is calculated using non-linear regression

analysis.[3]
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Preparation

Infection & Treatment

Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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